

Confirming Zidesamtinib's selectivity against a panel of kinases

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Zidesamtinib's Kinase Selectivity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target ROS1 kinase fusions.[1][2] This guide provides a comparative analysis of **Zidesamtinib**'s selectivity against a broad panel of kinases, supported by experimental data, to inform research and drug development decisions. A key differentiator of **Zidesamtinib** is its high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is associated with a more favorable safety profile, particularly concerning neurological adverse events observed with less selective inhibitors.[3][4][5]

High Selectivity of Zidesamtinib Against a Kinase Panel

Zidesamtinib has demonstrated exceptional selectivity for ROS1 in comprehensive kinase screening assays. In a preclinical study, the activity of **Zidesamtinib** was evaluated against a panel of 335 kinases.[6] The results underscore its high potency against wild-type ROS1 and its ability to maintain activity against various known resistance mutations.



The table below summarizes the inhibitory activity of **Zidesamtinib** against ROS1 and a selection of other kinases, highlighting its selectivity profile.

Kinase Target	Zidesamtinib IC50 (nM)	Notes
ROS1 (Wild-Type)	0.7	Primary Target[7]
TRKA	>1000	High selectivity over TRK family
TRKB	>1000	High selectivity over TRK family
TRKC	>1000	High selectivity over TRK family
ALK	25	Some activity due to structural similarity
MET	>1000	Minimal off-target activity
VEGFR2	>1000	Minimal off-target activity
EGFR	>1000	Minimal off-target activity
ABL1	>1000	Minimal off-target activity
SRC	>1000	Minimal off-target activity

Note: The IC50 values presented are representative and compiled from publicly available preclinical data. Actual values may vary between different experimental setups.

Experimental Protocol: Kinase Selectivity Profiling

The kinase selectivity of **Zidesamtinib** was determined using a standard in vitro radiometric protein kinase assay. This method provides a direct measure of kinase activity and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Zidesamtinib** against a panel of purified kinases.



Materials:

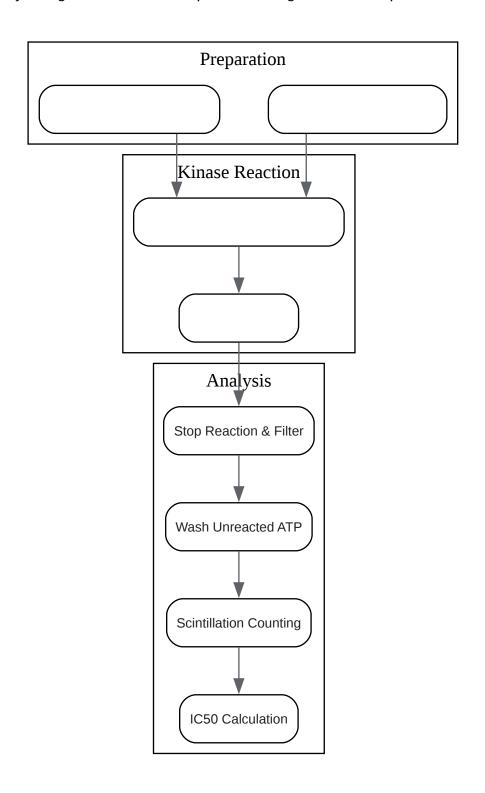
- Recombinant human kinases
- Zidesamtinib (NVL-520)
- [y-33P]-ATP (radiolabeled ATP)
- Specific peptide substrates for each kinase
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- 96-well filter plates
- Scintillation counter

Methodology:

- Compound Preparation: Zidesamtinib is serially diluted in DMSO to create a range of concentrations.
- Kinase Reaction Setup: The kinase reactions are prepared in a 96-well plate. Each well contains the respective kinase, its specific substrate, and the kinase reaction buffer.
- Initiation of Reaction: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-33P]-ATP to each well, along with the various concentrations of **Zidesamtinib** or DMSO as a vehicle control.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Reaction Termination and Washing: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane in the filter plate. Unreacted [γ-33P]-ATP is washed away.
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.



Data Analysis: The percentage of kinase activity inhibition is calculated for each
Zidesamtinib concentration relative to the DMSO control. The IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.



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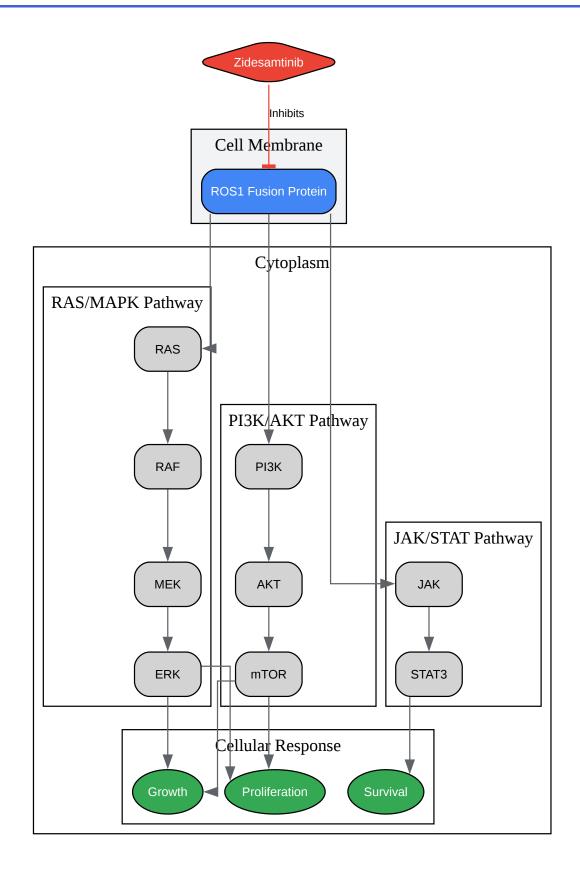


Caption: Workflow for Radiometric Kinase Selectivity Assay.

ROS1 Signaling Pathway and Inhibition by Zidesamtinib

ROS1 is a receptor tyrosine kinase that, when activated by fusion events, drives downstream signaling pathways promoting cell growth, proliferation, and survival. **Zidesamtinib** selectively binds to the ATP-binding pocket of the ROS1 kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.





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Caption: Zidesamtinib Inhibition of the ROS1 Signaling Pathway.



Conclusion

The preclinical data strongly support that **Zidesamtinib** is a highly selective and potent ROS1 inhibitor. Its favorable selectivity profile, particularly its sparing of the TRK kinase family, suggests a potential for a better-tolerated therapeutic agent in the treatment of ROS1-positive cancers. The provided experimental framework for assessing kinase selectivity offers a basis for comparative studies with other TKIs. Further clinical investigation is ongoing to fully characterize the efficacy and safety of **Zidesamtinib** in patients.[8][9][10][11]

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